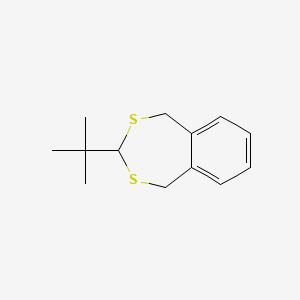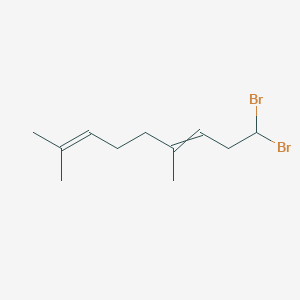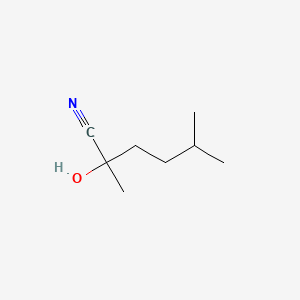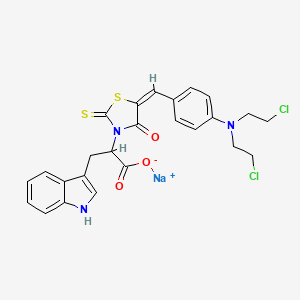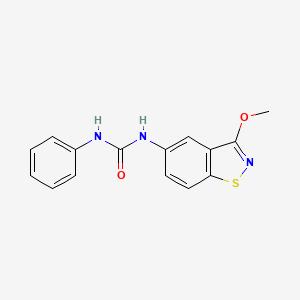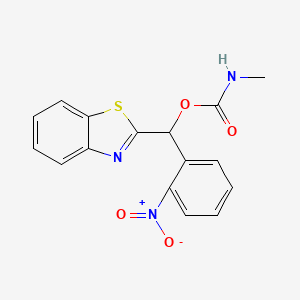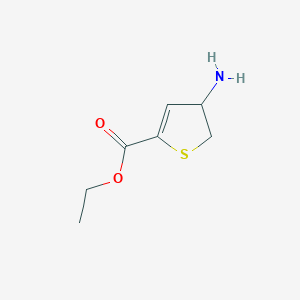![molecular formula C10H10OS2 B14330314 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-79-0](/img/structure/B14330314.png)
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-7-oxa-2,6-dithiabicyclo[221]heptane is a unique bicyclic compound characterized by its distinct structure, which includes an oxygen and two sulfur atoms within its bicyclic framework
Vorbereitungsmethoden
The synthesis of 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a furan derivative with an appropriate dienophile, followed by further functionalization to introduce the phenyl and dithio groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the sulfur and oxygen atoms within the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of polymers and materials with specialized properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism by which 1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of sulfur atoms can also facilitate redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the sulfur atoms and has different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane derivatives: These include various substituted versions that exhibit unique properties and uses in different fields.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within the bicyclic framework, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106182-79-0 |
|---|---|
Molekularformel |
C10H10OS2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
1-phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10OS2/c1-2-4-8(5-3-1)10-11-9(6-12-10)7-13-10/h1-5,9H,6-7H2 |
InChI-Schlüssel |
ILDSFECDEVYKHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CSC(O2)(S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



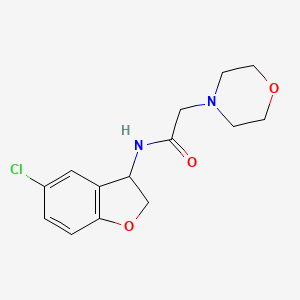
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
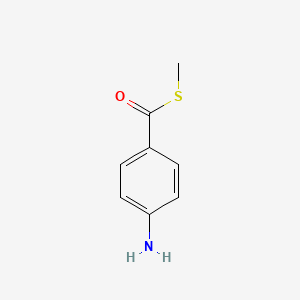
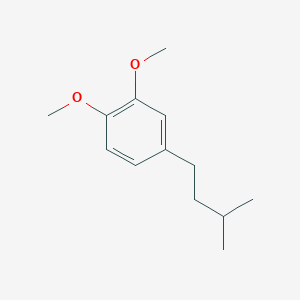
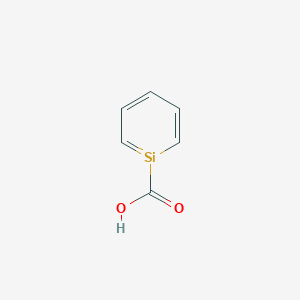
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
